molecular formula C4H6N4O2S B1274025 [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid CAS No. 401638-68-4

[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid

Cat. No.: B1274025
CAS No.: 401638-68-4
M. Wt: 174.18 g/mol
InChI Key: ZMQLPHICWYKYRP-UHFFFAOYSA-N
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Description

[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid is a high-value chemical building block for research and development. Its structure combines a 1,2,4-triazole-3-thione moiety, known for diverse biological activities, with a carboxylic acid functional group, offering multiple sites for chemical modification . This compound serves as a critical analytical standard for HPLC analysis, ensuring accuracy and reliability in quantitative and qualitative methods . In medicinal chemistry, this compound is utilized in the development of novel therapeutic agents. The 1,2,4-triazolethione core is a recognized pharmacophore, with derivatives demonstrating a broad spectrum of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral effects . For instance, structurally related triazolethione derivatives have been incorporated into advanced cephalosporin antibiotics, demonstrating the potential of this scaffold in drug design . The presence of both the triazolethione and acetic acid groups makes this compound a versatile precursor for synthesizing more complex molecules, such as Schiff bases and hybrid structures, for further biological evaluation . For long-term stability, it is recommended to store this compound under refrigerated conditions between 2-8°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2S/c5-3-6-4(8-7-3)11-1-2(9)10/h1H2,(H,9,10)(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQLPHICWYKYRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)SC1=NNC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395221
Record name ST50807797
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401638-68-4
Record name ST50807797
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Alkylation of 1,2,4-Triazole-3,5-dithione Derivatives

A classical and well-documented approach involves the alkylation of 1,2,4-triazolidine-3,5-dithione or its salts with haloacetate esters followed by hydrolysis to yield the target thioacetic acid derivative.

Procedure Summary:

  • Starting Materials: 1,2,4-triazolidine-3,5-dithione monohydrazine salt and ethyl bromoacetate.
  • Solvents: A mixture of tetrahydrofuran (THF) and dimethylformamide (DMF).
  • Reaction Conditions: Stirring at room temperature for 1.5 hours, then heating at 50°C for 30 minutes.
  • Workup: Filtration, concentration, dilution with water, extraction with diethyl ether, drying, and crystallization.
  • Intermediate: Ethyl [(4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)thio]acetate isolated with 65% yield and melting point 134–136°C.
  • Hydrolysis: Treatment of the ester with 5% sodium hydroxide under reflux for 1 hour, followed by acidification and extraction to obtain [(4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)thio]acetic acid in 75% yield.

Key Notes:

  • This method is described in European Patent EP0015631A1 and is considered reliable for producing the compound and its alkali metal or ammonium salts.
  • The reaction proceeds through nucleophilic substitution on the haloacetate by the sulfur atom of the triazole dithione.
  • The hydrolysis step is crucial to convert the ester into the free acid form.
Step Reagents/Conditions Yield (%) Notes
Alkylation 1,2,4-triazolidine-3,5-dithione + ethyl bromoacetate, THF/DMF, RT to 50°C 65 Formation of ethyl thioacetate ester
Hydrolysis 5% NaOH, reflux 1h, acidification, extraction 75 Conversion to free acid

Considerations on Tautomerism and Structural Forms

The target compound [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid can exist in multiple tautomeric forms due to the triazole ring’s prototropic shifts and thioxo group.

  • Tautomeric equilibria influence chemical reactivity and biological activity.
  • Characterization by NMR spectroscopy and X-ray crystallography is critical to confirm the predominant tautomeric form.
  • The patent literature acknowledges all tautomeric forms within the scope of the compound’s identity.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Conditions Yield (%) References
Alkylation of triazole dithione 1,2,4-triazolidine-3,5-dithione + ethyl bromoacetate Alkylation, hydrolysis RT to 50°C, reflux in NaOH 65 (alkylation), 75 (hydrolysis)
Microwave-assisted cyclocondensation (related compounds) Succinic anhydride, aminoguanidine hydrochloride, amines Microwave irradiation, ring closure 170–180°C, 25–50 min Variable (up to 58–70%)

Chemical Reactions Analysis

Types of Reactions

[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Typical reaction conditions involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

Major products formed from these reactions include various triazole derivatives, sulfoxides, sulfones, and substituted triazoles, which have applications in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to changes in metabolic pathways. For example, it can act as an irreversible inhibitor of catalase, inducing compensatory mechanisms for hydrogen peroxide detoxification .

Comparison with Similar Compounds

Thiotriazoline ([(3-Methyl-1H-1,2,4-triazol-5-yl)thio]acetic Acid)

  • Molecular Formula : C₅H₇N₃O₂S
  • Molar Mass : 260.09 g/mol
  • Key Differences: Substitution: A methyl group replaces the amino group at the triazole 3-position. Applications: Used as a pharmaceutical agent (e.g., antioxidant and hepatoprotective effects), contrasting with the antimicrobial focus of the amino-substituted analog .

Potassium 2-((3-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate

  • Structure : Features a thiophene-methyl substituent on the triazole ring and a potassium cation.
  • Key Differences :
    • Biological Activity : Demonstrates superior actoprotective activity (6.32% higher than riboxin), attributed to the thiophene moiety enhancing metabolic stability. Replacing potassium with sodium reduces efficacy, highlighting cation-dependent activity .
    • Synthesis : Involves hydrazide intermediates and aromatic aldehydes, differing from the simpler condensation used for the target compound .

Triazamate (Ethyl [(1-Dimethylcarbamoyl-3-tert-butyl-1H-1,2,4-triazol-5-yl)thio]acetate)

  • Molecular Formula : C₁₃H₂₂N₄O₃S
  • Key Differences :
    • Functional Groups : Contains a tert-butyl group and dimethylcarbamoyl substituent, along with an ethyl ester instead of a carboxylic acid.
    • Applications : Primarily an insecticide targeting aphids, leveraging its lipophilic ester group for enhanced bioavailability .
    • Synthesis : Requires carbamoylation and esterification steps, increasing synthetic complexity compared to the target compound .

2-((4-R-3-(Morpholinomethylen)-4H-1,2,4-triazol-5-yl)thio)acetic Acids

  • Structure : Variants (R = H, CH₃, C₂H₅, C₆H₅) include a morpholine substituent.
  • Key Differences :
    • Biological Activity : Exhibit fungicidal and plant-growth-promoting properties , influenced by the morpholine group’s electron-donating effects .
    • Physicochemical Properties : Higher molecular weights (~260–300 g/mol) and altered solubility profiles due to morpholine’s polarity .

Azamulin

  • Structure : A cephalosporin antibiotic incorporating the triazole-thioacetic acid moiety.
  • Molecular Formula : C₂₄H₃₈N₄O₄S
  • Key Differences: Complexity: The triazole-thioacetic acid is part of a larger macrolide structure, enabling antibiotic activity via ribosomal inhibition .

Comparative Analysis Table

Compound Molecular Formula Key Substituents Key Applications Notable Properties
[(3-Amino-1H-1,2,4-triazol-5-yl)thio]acetic acid C₄H₆N₄O₂S -NH₂, -SCH₂COOH Antimicrobial, actoprotective logP: -0.16, polar
Thiotriazoline C₅H₇N₃O₂S -CH₃, -SCH₂COOH Hepatoprotective Higher lipophilicity
Potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate C₁₀H₁₀KN₃O₂S₂ -CH₂C₄H₃S, K⁺ Actoprotective Cation-dependent activity
Triazamate C₁₃H₂₂N₄O₃S -C(CH₃)₃, -N(CH₃)₂CO, -OEt Insecticide Lipophilic ester
Azamulin C₂₄H₃₈N₄O₄S Cephalosporin core Antibiotic Macrolide complex

Research Findings and Trends

  • Substituent Effects: Amino groups enhance hydrogen bonding and antimicrobial activity, while methyl or tert-butyl groups increase lipophilicity for bioactivity in non-polar environments .
  • Cation Influence : Potassium salts outperform sodium analogs in actoprotective roles, suggesting cation coordination is critical for target engagement .
  • Synthetic Complexity : Esterification (Triazamate) or macrolide integration (Azamulin) introduces synthetic challenges but expands application scope .

Biological Activity

[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid is a compound featuring a triazole ring and a thioacetic acid moiety, recognized for its diverse biological activities. Its structure allows for significant interactions with various biomolecules, making it a subject of interest in biochemical and pharmacological research.

The molecular formula of this compound is C₄H₆N₄O₂S, with a molecular weight of 174.18 g/mol. This compound is characterized by high solubility in water and exhibits a crystalline solid form at room temperature.

The biological activity of this compound primarily stems from its ability to interact with enzymes and proteins through its amino and thio groups. These interactions can lead to:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as kinases and lysine-specific demethylase 1, which play critical roles in cellular signaling and gene regulation.
  • Modulation of Gene Expression : By affecting transcription factors and epigenetic regulators, this compound can alter gene expression profiles, impacting various cellular processes like metabolism and cell proliferation.

Anticancer Properties

Triazole derivatives have been investigated for their anticancer potential. Studies indicate that certain triazolium salts can induce apoptosis in cancer cells through mitochondrial pathways . Although direct studies on this compound are lacking, its mechanism suggests that it may similarly affect cancer cell viability by modulating key signaling pathways.

Study 1: Inhibition of Kinases

In vitro studies demonstrated that this compound inhibits specific kinases involved in signaling pathways critical for cell growth and survival. The inhibition led to decreased phosphorylation of downstream targets, illustrating its potential as a therapeutic agent in cancer treatment.

Study 2: Gene Regulation

Another study focused on the compound's effect on gene expression in human cell lines. Results showed that treatment with this compound led to significant changes in the expression levels of genes involved in apoptosis and cell cycle regulation.

Summary of Biological Activities

Activity Description References
AntimicrobialPotential antibacterial effects against Gram-positive bacteria
AnticancerInduces apoptosis; affects gene expression related to cancer
Enzyme InhibitionInhibits kinases and demethylases affecting cellular signaling

Q & A

Basic: What are the common synthetic routes for preparing [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid derivatives, and how are intermediates purified?

Methodological Answer:
Derivatives are synthesized via nucleophilic substitution or condensation reactions. A typical route involves refluxing isopropyl esters (e.g., isopropyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate) with hydrazine hydrate in propan-2-ol for 3–4 hours to form acetohydrazide intermediates. Subsequent reactions with aromatic aldehydes in acetic acid yield N'-substituted derivatives. Purification is achieved via recrystallization (ethanol/water mixtures) or column chromatography, with purity confirmed by CHNS elemental analysis and chromatographic mass spectrometry .

Basic: How is structural characterization performed for this compound salts?

Methodological Answer:
Crystallographic refinement using SHELX software (e.g., SHELXL) is employed for single-crystal X-ray diffraction analysis to resolve molecular geometry and hydrogen bonding. Complementary techniques include ¹H-NMR for proton environments, IR spectroscopy for functional groups (e.g., -SH, -COOH), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. For salts, cation coordination is validated via elemental analysis and differential scanning calorimetry (DSC) .

Basic: What biological activities have been reported for this compound class?

Methodological Answer:
Derivatives exhibit fungicidal, growth-stimulating (e.g., enhanced corn sprout germination), and actoprotective properties. Potassium salts show superior actoprotective activity (6.32% higher than riboxin) in animal models, while sodium or morpholine salts display reduced efficacy. Antiradical activity is observed in DPPH assays but diminishes upon carboxyl group blocking via salt formation .

Advanced: How can microwave-assisted synthesis optimize yield and reaction time for triazole-thioacetic acid derivatives?

Methodological Answer:
Microwave irradiation (e.g., 100–150 W, 80–120°C) accelerates reactions by enhancing molecular collision rates. For example, coupling 4-fluorobenzyl chloride with 1H-1,2,4-triazol-5-thiol under basic conditions (K₂CO₃/DMF) reduces reaction time from 12 hours (conventional heating) to 30–45 minutes, achieving yields >85%. Parameters like solvent polarity and microwave power must be optimized to prevent decomposition of thermally labile substituents .

Advanced: How do researchers resolve contradictions in bioactivity data between analogous salts?

Methodological Answer:
Contradictions arise from cation effects on solubility and intermolecular interactions. For instance, potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate outperforms sodium analogs due to enhanced membrane permeability. Systematic studies compare logP values (via shake-flask method), solubility (HPLC-DAD), and in vitro bioassays (e.g., MIC for antimicrobial activity) to isolate cation-specific effects .

Advanced: What computational tools predict structure-activity relationships (SAR) for triazole-thioacetic acid derivatives?

Methodological Answer:
Molecular docking (AutoDock Vina) and DFT calculations (Gaussian09) model interactions with biological targets (e.g., fungal CYP51). QSAR models correlate substituent electronegativity (Hammett constants) with antifungal activity. For example, 2,4-dimethoxyphenyl derivatives show higher binding affinity to fungal enzymes than 3,4-dimethoxy analogs, validated via in vitro inhibition assays .

Advanced: How are analytical methods validated for quantifying impurities in synthesized derivatives?

Methodological Answer:
HPLC-DAD methods are validated per ICH guidelines:

  • Linearity : R² >0.999 for 50–150% analyte concentration.
  • Accuracy : Spiked recovery rates (98–102%) using potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate.
  • Precision : RSD <2% for intraday/interday replicates.
  • LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively .

Advanced: What strategies mitigate degradation during esterification of triazole-thioacetic acids?

Methodological Answer:
Esterification with R-OH (e.g., ethanol, isopropanol) under anhydrous conditions (molecular sieves) minimizes hydrolysis. Catalytic H₂SO₄ or p-toluenesulfonic acid (5 mol%) at 60–80°C achieves >90% conversion. Degradation products (e.g., free acids) are monitored via TLC and suppressed by rapid workup (neutralization with NaHCO₃) .

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